molecular formula C12H11NO2S B7792105 4-[(4-Methyl-1,3-thiazol-2-yl)methyl]benzoic acid

4-[(4-Methyl-1,3-thiazol-2-yl)methyl]benzoic acid

Cat. No.: B7792105
M. Wt: 233.29 g/mol
InChI Key: JLMRUPVVDKMOHY-UHFFFAOYSA-N
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Description

4-[(4-Methyl-1,3-thiazol-2-yl)methyl]benzoic acid is an organic compound with the molecular formula C12H11NO2S2 It is characterized by the presence of a benzoic acid moiety linked to a thiazole ring via a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)methyl]benzoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Attachment of the Methyl Group: The methyl group is introduced via a methylation reaction using methyl iodide or a similar methylating agent.

    Coupling with Benzoic Acid: The final step involves coupling the thiazole derivative with benzoic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-1,3-thiazol-2-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-[(4-Methyl-1,3-thiazol-2-yl)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-1,3-thiazol-2-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-Methyl-1,3-thiazol-2-yl)thio]methyl]benzoic acid
  • **2-(2-methyl-1,3-thiazol-4-yl)benzoic acid
  • **4-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl]benzonitrile

Uniqueness

4-[(4-Methyl-1,3-thiazol-2-yl)methyl]benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzoic acid moiety with a thiazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-7-16-11(13-8)6-9-2-4-10(5-3-9)12(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMRUPVVDKMOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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